Cas no 2229257-49-0 (3-2-(1H-1,2,3,4-tetrazol-1-yl)ethylpentanedioic acid)

3-2-(1H-1,2,3,4-Tetrazol-1-yl)ethylpentanedioic acid is a versatile heterocyclic carboxylic acid derivative characterized by its tetrazole and dicarboxylic acid functional groups. The tetrazole moiety enhances its potential as a pharmacophore, making it valuable in medicinal chemistry for drug design, particularly in angiotensin II receptor antagonists. The dicarboxylic acid component provides chelating properties, useful in coordination chemistry and material science applications. Its structural features also suggest utility as a bifunctional linker in organic synthesis or polymer modification. The compound's balanced polarity and reactivity profile enable its use in aqueous or organic media, offering flexibility in reaction conditions. Careful handling is advised due to potential sensitivity of the tetrazole ring.
3-2-(1H-1,2,3,4-tetrazol-1-yl)ethylpentanedioic acid structure
2229257-49-0 structure
商品名:3-2-(1H-1,2,3,4-tetrazol-1-yl)ethylpentanedioic acid
CAS番号:2229257-49-0
MF:C8H12N4O4
メガワット:228.205281257629
CID:6176383
PubChem ID:165610915

3-2-(1H-1,2,3,4-tetrazol-1-yl)ethylpentanedioic acid 化学的及び物理的性質

名前と識別子

    • 3-2-(1H-1,2,3,4-tetrazol-1-yl)ethylpentanedioic acid
    • EN300-1733056
    • 2229257-49-0
    • 3-[2-(1H-1,2,3,4-tetrazol-1-yl)ethyl]pentanedioic acid
    • インチ: 1S/C8H12N4O4/c13-7(14)3-6(4-8(15)16)1-2-12-5-9-10-11-12/h5-6H,1-4H2,(H,13,14)(H,15,16)
    • InChIKey: WIPFMEBVNNNJEJ-UHFFFAOYSA-N
    • ほほえんだ: OC(CC(CC(=O)O)CCN1C=NN=N1)=O

計算された属性

  • せいみつぶんしりょう: 228.08585488g/mol
  • どういたいしつりょう: 228.08585488g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 16
  • 回転可能化学結合数: 7
  • 複雑さ: 244
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.9
  • トポロジー分子極性表面積: 118Ų

3-2-(1H-1,2,3,4-tetrazol-1-yl)ethylpentanedioic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1733056-0.1g
3-[2-(1H-1,2,3,4-tetrazol-1-yl)ethyl]pentanedioic acid
2229257-49-0
0.1g
$1157.0 2023-09-20
Enamine
EN300-1733056-5.0g
3-[2-(1H-1,2,3,4-tetrazol-1-yl)ethyl]pentanedioic acid
2229257-49-0
5g
$3812.0 2023-06-04
Enamine
EN300-1733056-10.0g
3-[2-(1H-1,2,3,4-tetrazol-1-yl)ethyl]pentanedioic acid
2229257-49-0
10g
$5652.0 2023-06-04
Enamine
EN300-1733056-10g
3-[2-(1H-1,2,3,4-tetrazol-1-yl)ethyl]pentanedioic acid
2229257-49-0
10g
$5652.0 2023-09-20
Enamine
EN300-1733056-1g
3-[2-(1H-1,2,3,4-tetrazol-1-yl)ethyl]pentanedioic acid
2229257-49-0
1g
$1315.0 2023-09-20
Enamine
EN300-1733056-2.5g
3-[2-(1H-1,2,3,4-tetrazol-1-yl)ethyl]pentanedioic acid
2229257-49-0
2.5g
$2576.0 2023-09-20
Enamine
EN300-1733056-0.05g
3-[2-(1H-1,2,3,4-tetrazol-1-yl)ethyl]pentanedioic acid
2229257-49-0
0.05g
$1104.0 2023-09-20
Enamine
EN300-1733056-0.25g
3-[2-(1H-1,2,3,4-tetrazol-1-yl)ethyl]pentanedioic acid
2229257-49-0
0.25g
$1209.0 2023-09-20
Enamine
EN300-1733056-1.0g
3-[2-(1H-1,2,3,4-tetrazol-1-yl)ethyl]pentanedioic acid
2229257-49-0
1g
$1315.0 2023-06-04
Enamine
EN300-1733056-0.5g
3-[2-(1H-1,2,3,4-tetrazol-1-yl)ethyl]pentanedioic acid
2229257-49-0
0.5g
$1262.0 2023-09-20

3-2-(1H-1,2,3,4-tetrazol-1-yl)ethylpentanedioic acid 関連文献

3-2-(1H-1,2,3,4-tetrazol-1-yl)ethylpentanedioic acidに関する追加情報

Comprehensive Overview of 3-2-(1H-1,2,3,4-tetrazol-1-yl)ethylpentanedioic acid (CAS No. 2229257-49-0): Properties, Applications, and Innovations

3-2-(1H-1,2,3,4-tetrazol-1-yl)ethylpentanedioic acid (CAS No. 2229257-49-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features. The molecule combines a tetrazole ring, known for its bioisosteric properties, with a pentanedioic acid backbone, offering versatile reactivity. This dual functionality makes it a valuable intermediate in drug discovery, particularly for designing enzyme inhibitors and metal-chelating agents. Recent studies highlight its potential in addressing metabolic disorders and inflammation, aligning with the growing demand for precision medicine solutions.

The compound’s CAS No. 2229257-49-0 serves as a critical identifier for researchers sourcing high-purity materials for structure-activity relationship (SAR) studies. Its tetrazole moiety mimics carboxylate groups, enhancing metabolic stability—a key focus in prodrug development. With the rise of AI-driven drug design, computational models frequently explore derivatives of this compound to predict binding affinities for targets like G-protein-coupled receptors (GPCRs). Such applications resonate with trending searches on "bioisosteres in drug discovery" and "small molecule therapeutics," reflecting industry priorities.

From a synthetic perspective, 3-2-(1H-1,2,3,4-tetrazol-1-yl)ethylpentanedioic acid is synthesized via cycloaddition reactions, leveraging azide chemistry—a topic widely discussed in green chemistry forums due to its atom-economy benefits. Environmental concerns have spurred interest in solvent-free synthesis methods, and this compound’s production aligns with such sustainable practices. Analytical techniques like HPLC-MS and NMR are essential for quality control, ensuring compliance with Good Manufacturing Practices (GMP)—a frequent query among analytical scientists.

Beyond pharmaceuticals, the compound’s chelating properties are explored in materials science, particularly for nanoparticle stabilization and catalysis. Its ability to coordinate with metal ions supports advancements in renewable energy technologies, such as fuel cell catalysts. This multidisciplinary relevance addresses search trends like "functional materials for clean energy," bridging chemistry with global sustainability goals.

In conclusion, 3-2-(1H-1,2,3,4-tetrazol-1-yl)ethylpentanedioic acid (CAS No. 2229257-49-0) exemplifies innovation at the intersection of medicinal chemistry and materials science. Its adaptability to high-throughput screening and computational modeling positions it as a cornerstone for future breakthroughs, answering pressing questions in both academic and industrial research landscapes.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量